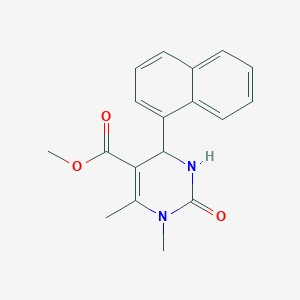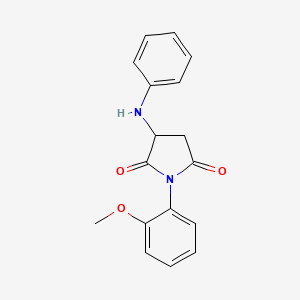![molecular formula C19H24O3 B5110549 1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5110549.png)
1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene, also known as GW501516 or Endurobol, is a synthetic drug that belongs to the class of Peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance and performance, it has gained popularity among athletes and bodybuilders.
Wirkmechanismus
1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene works by activating PPARδ, a nuclear receptor that plays a key role in regulating metabolism. When activated, PPARδ increases the expression of genes involved in fatty acid oxidation and energy metabolism. This results in increased endurance and performance, as well as improved metabolic function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation, which leads to increased energy production and improved endurance. It also improves insulin sensitivity and reduces inflammation, which can help prevent metabolic disorders such as obesity and diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene in lab experiments is its ability to improve endurance and performance in animal models. This can be useful for studying the effects of exercise and physical activity on metabolic function. However, one limitation is that its safety and efficacy in humans are still under investigation, and more studies are needed to determine its long-term effects.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene. One area of interest is its potential therapeutic effects on metabolic disorders such as obesity and diabetes. Another area of interest is its use as a performance-enhancing drug in athletes and bodybuilders. However, more studies are needed to determine its safety and efficacy in humans, as well as its long-term effects on metabolic function.
Synthesemethoden
The synthesis of 1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene involves several chemical reactions. The first step is the synthesis of 2,4-dimethylphenol, which is then converted to 2,4-dimethylphenylhydrazine. The hydrazine is then reacted with 3-chloropropyl bromide to form 3-(2,4-dimethylphenoxy)propylhydrazine. The final step involves the reaction of 3-(2,4-dimethylphenoxy)propylhydrazine with 2-methoxy-4-methylbenzoyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene has been extensively studied for its potential therapeutic effects on metabolic disorders. Studies have shown that it can improve insulin sensitivity, reduce inflammation, and increase fatty acid oxidation. It has also been shown to increase endurance and performance in animal models. However, its use in humans is still under investigation, and more studies are needed to determine its safety and efficacy.
Eigenschaften
IUPAC Name |
1-[3-(2,4-dimethylphenoxy)propoxy]-2-methoxy-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O3/c1-14-6-8-17(16(3)12-14)21-10-5-11-22-18-9-7-15(2)13-19(18)20-4/h6-9,12-13H,5,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRESOJCMPLNORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1H-benzimidazol-1-yl)acetamide](/img/structure/B5110474.png)
![5-{[2-(methylthio)phenoxy]methyl}-N-(3-phenylpropyl)-3-isoxazolecarboxamide](/img/structure/B5110484.png)
![N-methyl-4-[1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[2-(2-pyridinyl)ethyl]-2-pyrimidinamine](/img/structure/B5110490.png)
![[1-(2,4-dimethoxy-3-methylbenzyl)-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B5110497.png)
![1-chloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5110498.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyridazine](/img/structure/B5110510.png)
![1-(3,4-dichlorophenyl)-4-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B5110513.png)


![N~2~-[(1-isobutyl-2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-3-yl)acetyl]glycinamide](/img/structure/B5110548.png)


![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide](/img/structure/B5110568.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5110571.png)